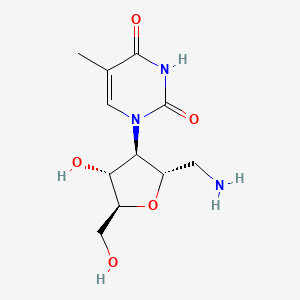![molecular formula C34H32O10P2Ru+2 B13779975 [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate is a complex organometallic compound It features a ruthenium center coordinated by two bis(furan-2-yl)phosphanium ligands and two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with bis(furan-2-yl)phosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the coordination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: Reduction reactions can also occur, particularly involving the furan rings or the ruthenium center.
Substitution: Ligand substitution reactions are possible, where the acetate groups or furan rings can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for efficient catalysis, making it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in the development of new drugs or imaging agents.
Medicine
The compound’s potential as a catalyst in drug synthesis makes it indirectly relevant to medicine. Additionally, its structure could inspire the design of new therapeutic agents.
Industry
In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism by which [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The furan rings and methoxy groups help stabilize the complex and enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
[Bis(furan-2-yl)phosphanium]ruthenium(2+) complexes: These compounds share the bis(furan-2-yl)phosphanium ligands but may differ in other coordinating groups.
Ruthenium acetate complexes: These complexes feature ruthenium coordinated by acetate groups but may lack the furan-based ligands.
Uniqueness
The uniqueness of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate lies in its combination of furan-based ligands and acetate groups, providing a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions.
Propiedades
Fórmula molecular |
C34H32O10P2Ru+2 |
|---|---|
Peso molecular |
763.6 g/mol |
Nombre IUPAC |
[2-[2-[bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C30H24O6P2.2C2H4O2.Ru/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;2*1-2(3)4;/h3-20H,1-2H3;2*1H3,(H,3,4);/q;;;+2 |
Clave InChI |
RLVFVEANJAUWKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)[PH+](C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4[PH+](C5=CC=CO5)C6=CC=CO6)OC.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


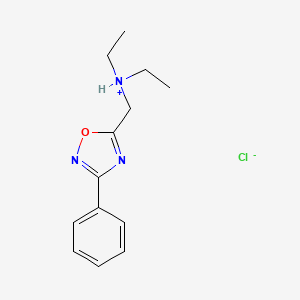
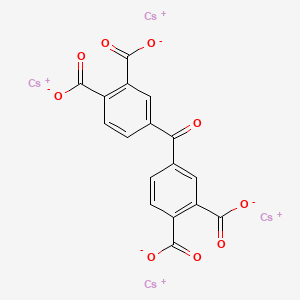
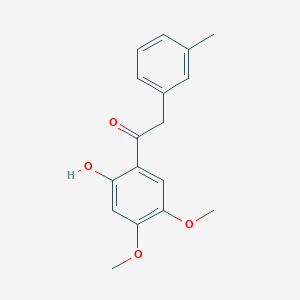
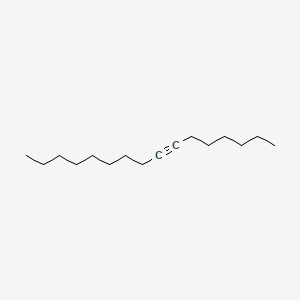
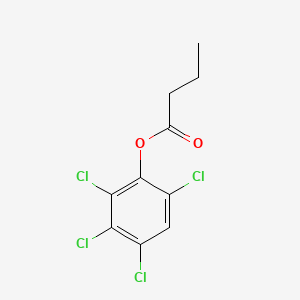
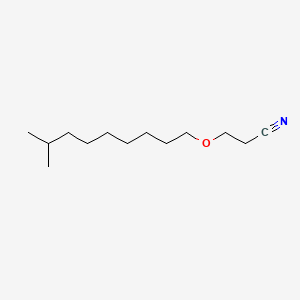
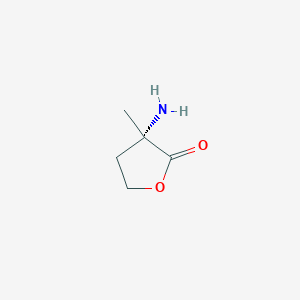
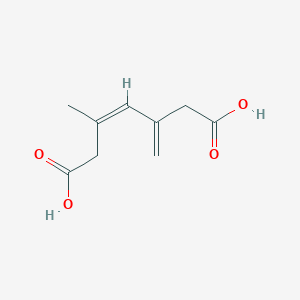
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
